Flualamide

概要

説明

フルタミドは、主に前立腺癌の治療に使用される非ステロイド性抗アンドロゲン化合物です。 当初は静菌剤として合成されましたが、後に強力な抗アンドロゲン作用を持つことが判明しました 。 フルタミドは、前立腺などの組織におけるアンドロゲン受容体への結合において、テストステロンやジヒドロテストステロンなどのアンドロゲンと競合し、それらの効果を阻害します .

準備方法

化学反応の分析

科学的研究の応用

フルタミドは、幅広い科学研究に利用されています。

作用機序

フルタミドは、アンドロゲン受容体の選択的拮抗薬として作用します。 フルタミドは、前立腺などの組織におけるアンドロゲン受容体への結合において、テストステロンやジヒドロテストステロンなどのアンドロゲンと競合します 。 それにより、それらの効果を阻止し、前立腺癌細胞の増殖を刺激することを防ぎます 。 フルタミドは、肝臓で代謝されて活性型である2-ヒドロキシフルタミドに変換されるプロドラッグであり、これが抗アンドロゲン作用を発揮します .

類似化合物の比較

フルタミドは、ビカルタミドやエンザルタミドなどの他の非ステロイド性抗アンドロゲンと比較されることがよくあります。 これらの化合物は、作用機序が類似していますが、薬物動態と副作用プロファイルが異なります 。 たとえば、

ビカルタミド: 半減期が長く、1日1回服用するため、患者にとってより便利です.

エンザルタミド: フルタミドと比べて、効力が強く、安全性プロファイルが優れています.

類似の化合物には、

- ビカルタミド

- エンザルタミド

- ニルタミド

フルタミドは、その独自の化学構造と、臨床で最初に使用された非ステロイド性抗アンドロゲンとしての歴史的意義により、他に類を見ない存在です .

類似化合物との比較

Flutamide is often compared with other nonsteroidal antiandrogens such as bicalutamide and enzalutamide. These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and side effect profiles . For example:

Bicalutamide: Has a longer half-life and is taken once daily, making it more convenient for patients.

Enzalutamide: Has a higher potency and better safety profile compared to flutamide.

Similar compounds include:

- Bicalutamide

- Enzalutamide

- Nilutamide

Flutamide remains unique due to its specific chemical structure and historical significance as one of the first nonsteroidal antiandrogens used in clinical practice .

特性

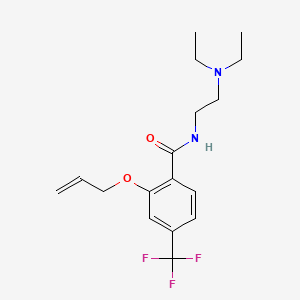

IUPAC Name |

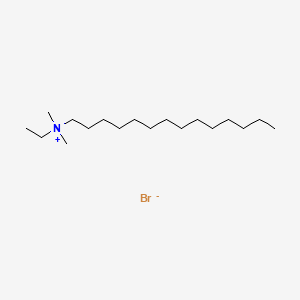

N-[2-(diethylamino)ethyl]-2-prop-2-enoxy-4-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23F3N2O2/c1-4-11-24-15-12-13(17(18,19)20)7-8-14(15)16(23)21-9-10-22(5-2)6-3/h4,7-8,12H,1,5-6,9-11H2,2-3H3,(H,21,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPORGATXHNRFGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCNC(=O)C1=C(C=C(C=C1)C(F)(F)F)OCC=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90863489 | |

| Record name | 2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5107-49-3 | |

| Record name | Flualamide [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005107493 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Allyloxy)-N-(2-(diethylamino)ethyl)-alpha,alpha,alpha-trifluoro-p-toluamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90863489 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FLUALAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/57F7CWY79K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4'-Bromo[1,1'-biphenyl]-4-yl)-2-phenylethan-1-one](/img/structure/B1619474.png)

![Benzoxazolium, 3-(2-carboxyethyl)-2-[2-(phenylamino)ethenyl]-, bromide](/img/structure/B1619477.png)

![4-[2-(Methylthio)ethyl]oxazolidine-2,5-dione](/img/structure/B1619484.png)

![[2-[(5S,8S,9S,10S,11R,13S,14S,16R,17R)-17-hydroxy-10,13,16-trimethyl-11-(4-methylphenyl)sulfonyloxy-3-oxo-2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B1619486.png)